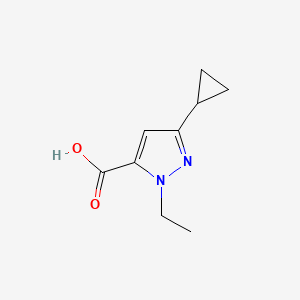

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1170123-76-8 . It has a molecular weight of 180.21 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-2-11-8(9(12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

“3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1170123-76-8 and a molecular weight of 180.21 .

Pyrazole and its derivatives, including “3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid”, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are present in pharmacological agents of diverse therapeutic categories such as celecoxib (a potent anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist), and the antidepressant agent fezolamide .

Due to their diverse biological activities, pyrazole derivatives have attracted the attention of many researchers to study their chemical and biological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature .

- Pyrazole derivatives have been synthesized and tested for their insecticidal activities . In one study, 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and their insecticidal activities against Aphis fabae were evaluated . The results indicated that some of these compounds showed promising insecticidal activities .

- Pyrazole derivatives are used in the synthesis of N-heterocycles . There are several methods for synthesizing pyrazoles, including the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Other methods involve the reaction of dialkyl azodicarboxylates with substituted propargylamines , or the reaction of β,γ-unsaturated hydrazones with nitroolefins mediated with strong bases .

- Pyrazole derivatives are present in pharmacological agents of diverse therapeutic categories such as celecoxib (a potent anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist), and the antidepressant agent fezolamide .

- Pyrazole derivatives have been described as having antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial agents .

- Some pyrazole derivatives have shown anticancer activities . They could potentially be used in the development of new anticancer drugs .

Insecticidal Activities

Synthesis of N-Heterocycles

Pharmaceutical Applications

Antibacterial and Antifungal Activities

Anticancer Activities

Antioxidant Activities

- Pyrazole derivatives have been synthesized and tested for their insecticidal activities . In one study, 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and their insecticidal activities against Aphis fabae were evaluated . The results indicated that some of these compounds showed promising insecticidal activities .

- Pyrazole derivatives are used in the synthesis of N-heterocycles . There are several methods for synthesizing pyrazoles, including the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Other methods involve the reaction of dialkyl azodicarboxylates with substituted propargylamines , or the reaction of β,γ-unsaturated hydrazones with nitroolefins mediated with strong bases .

- Pyrazole derivatives are present in pharmacological agents of diverse therapeutic categories such as celecoxib (a potent anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist), and the antidepressant agent fezolamide .

- Pyrazole derivatives have been described as having antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial agents .

- Some pyrazole derivatives have shown anticancer activities . They could potentially be used in the development of new anticancer drugs .

Insecticidal Activities

Synthesis of N-Heterocycles

Pharmaceutical Applications

Antibacterial and Antifungal Activities

Anticancer Activities

Antioxidant Activities

Eigenschaften

IUPAC Name |

5-cyclopropyl-2-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-8(9(12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNYNHBRKZQZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649329 |

Source

|

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

1170123-76-8 |

Source

|

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)